Schisantherin B - 58546-55-7

Schisantherin B

Catalog Number: EVT-282399
CAS Number: 58546-55-7
Molecular Formula: C28H34O9
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Schisantherin B is a dibenzocyclooctadiene lignan primarily isolated from the fruits of Schisandra species, notably Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera Rehd et Wils. [, , , , , , , , , , , , , , , ]. These plants are traditionally used in Chinese medicine for their adaptogenic and hepatoprotective properties. Schisantherin B is considered a potential bioactive compound contributing to these medicinal benefits. Scientific research has focused on understanding its potential therapeutic benefits, including anti-inflammatory, antioxidant, and neuroprotective activities.

Future Directions
  • Sustainable Production: Developing efficient and sustainable methods for its production, potentially through biotechnological approaches, could ensure a consistent supply for research and potential therapeutic applications [, ].

Schisantherin A

Compound Description: Schisantherin A is a dibenzocyclooctadiene lignan commonly found in Schisandra species. It exhibits significant hepatoprotective activity in both in vitro and in vivo studies, potentially by promoting the PI3K/AKT/mTOR pathway and influencing GLT-1 levels [, ]. It also displays anti-inflammatory properties by inhibiting enzymes like COX-1 and COX-2 [, , ]. Structurally, it is closely related to Schisantherin B, sharing the dibenzocyclooctadiene core but differing in the substituents on the aromatic rings.

Schisandrin

Compound Description: Also known as schizandrin, Schisandrin is a prominent dibenzocyclooctadiene lignan in Schisandra species. It demonstrates a wide range of biological activities, including hepatoprotective, antioxidant, anti-inflammatory, and neuroprotective effects [, , , ]. Schisandrin's anti-inflammatory activity is attributed to its ability to inhibit microglia activation and reduce the production of pro-inflammatory cytokines like NO [].

Deoxyschisandrin

Compound Description: Deoxyschisandrin, another dibenzocyclooctadiene lignan present in Schisandra, shares structural similarities with Schisantherin B. It is often investigated for its potential in treating liver disease due to its hepatoprotective properties [, , , ]. Additionally, Deoxyschisandrin shows notable antioxidant activity, contributing to the overall antioxidant capacity of Schisandra extracts [].

Gomisin N

Compound Description: Gomisin N, a dibenzocyclooctadiene lignan, is a significant constituent of Schisandra chinensis fruits. Research suggests it might contribute to the hepatoprotective properties associated with Schisandra [, ].

Gomisin J

Compound Description: Found in Schisandra species, particularly in Schisandra rubriflora fruits, Gomisin J is a dibenzocyclooctadiene lignan with notable anti-HIV activity []. It also exhibits antioxidant properties, contributing to the overall health benefits attributed to Schisandra consumption [].

γ-Schisandrin

Compound Description: γ-Schisandrin is a dibenzocyclooctadiene lignan identified in Schisandra chinensis. It exhibits hepatoprotective properties and is often studied for its potential in treating liver diseases [, , ].

Schisandrin B

Compound Description: Schisandrin B, a dibenzocyclooctadiene lignan found in Schisandra chinensis, is known for its antioxidant and cardioprotective properties [, , , ].

Angeloylgomisin H

Compound Description: Angeloylgomisin H is a dibenzocyclooctadiene lignan found in various Schisandra species. It exhibits potent anti-inflammatory activity, demonstrated by its ability to inhibit enzymes like COX-1 and COX-2 [, , , ]. It also displays cytotoxic effects against specific cancer cell lines [].

Schisanhenol

Compound Description: A dibenzocyclooctadiene lignan present in several Schisandra species, Schisanhenol possesses anti-HIV activity and shows promise as a potential therapeutic agent against HIV infection [, , ].

Synthesis Analysis

Methods of Synthesis
The synthesis of Schisantherin B can be approached through several methods:

  1. Natural Extraction: The most common method involves the extraction from Schisandra chinensis. Techniques such as:
    • Ultrahigh Pressure Extraction: Utilizing 70% ethanol at 400 MPa for 4 minutes has shown effective yields, with higher concentrations found in the fruit compared to the vine stems .
    • Solvent Extraction: Traditional methods using alcohol have been employed, but often result in lower purity due to resinification reactions. Macroporous resins like AB-8 and HPD100 are preferred for their efficiency in isolating target compounds with fewer impurities .
  2. Chemical Synthesis: Recent studies have explored synthetic routes involving microwave irradiation to create derivatives of Schisantherin B. These methods allow for the formation of new esters under controlled conditions .
Molecular Structure Analysis

Structure and Characteristics
The molecular formula of Schisantherin B is C21H24O6C_{21}H_{24}O_6. Its structure is characterized by:

  • A complex arrangement of carbon atoms forming a dibenzocyclooctadiene framework.
  • Functional groups including methoxy and hydroxyl groups that contribute to its biological activity.
  • The stereochemistry plays a crucial role in its interaction with biological targets.

X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate its three-dimensional structure, confirming its stereochemical configuration .

Chemical Reactions Analysis

Reactivity and Transformations
Schisantherin B undergoes various metabolic transformations:

  • Oxidation: It can be oxidized to form different metabolites that may exhibit altered biological activities.
  • Demethoxylation and Desmethylation: These reactions can modify the compound’s pharmacokinetic properties, influencing its efficacy and bioavailability in therapeutic applications .

These transformations are essential for understanding how Schisantherin B interacts with biological systems and its potential therapeutic effects.

Mechanism of Action

Biological Activity
Research indicates that Schisantherin B exerts several pharmacological effects through distinct mechanisms:

  • Neuroprotective Effects: It enhances the levels of glial glutamate transporter-1 by activating the PI3K/AKT/mTOR signaling pathway, which is crucial for neuronal survival and function. This action has implications in treating mood disorders such as depression .
  • Antioxidant Activity: By scavenging free radicals, it protects cellular components from oxidative damage, contributing to its hepatoprotective properties .

The compound's ability to modulate these pathways highlights its potential as a therapeutic agent in neurodegenerative diseases and mood disorders.

Physical and Chemical Properties Analysis

Properties Overview
Schisantherin B exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 372.42 g/mol.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range due to its crystalline nature.

These properties influence its extraction, formulation, and application in pharmaceutical contexts .

Applications

Scientific Applications
Schisantherin B has garnered attention for various applications:

Ongoing research continues to explore new applications, particularly in the fields of oncology and metabolic disorders due to its diverse biological activities .

Neuropharmacological Mechanisms in Depression and Cognitive Impairment

Modulation of Glial Glutamate Transporter-1 (GLT-1) in Depression Pathophysiology

Glutamate dysregulation represents a core pathophysiological feature of depression, with Glial Glutamate Transporter-1 (GLT-1) serving as the primary regulator of synaptic glutamate clearance. Abnormal GLT-1 expression leads to excitotoxic glutamate accumulation in the synaptic cleft, triggering neuronal damage and depressive-like behaviors. Preclinical evidence indicates that pharmacological inhibition of GLT-1 in the central amygdala directly induces depressive symptoms, confirming its causal role in depression pathophysiology [1] [5].

Schisantherin B exerts a normalizing effect on glutamate homeostasis by significantly upregulating GLT-1 expression in hippocampal and cortical regions. In murine models of depression induced by the Forced Swim Test (FST), STB administration (15 mg/kg, intraperitoneal) increased GLT-1 protein levels by approximately 40% compared to untreated controls [1]. This restoration of glutamate transport capacity correlates with reduced neuronal hyperexcitation and improved despair behavior outcomes. The compound’s efficacy extends to ameliorating glutamate-mediated neurotoxicity, as demonstrated by attenuated dendritic spine loss and preserved synaptic ultrastructure in the prefrontal cortex following chronic stress exposure [6].

Table 1: Schisantherin B-Mediated GLT-1 Modulation in Depression Models

Experimental ModelGLT-1 Expression ChangeFunctional Outcome
FST-induced depression (mice)↑ 38.7% in hippocampusReduced immobility time (52%)
Aβ-induced neurotoxicity↑ 42.1% in cortexReversed spatial memory deficits
Chronic restraint stress↑ 35.2% in prefrontal cortexRestored sucrose preference (78%)

PI3K/AKT/mTOR Pathway Activation and Synaptic Plasticity Restoration

The PI3K/AKT/mTOR signaling cascade serves as a critical neurotrophic pathway that intersects with glutamate regulation and synaptic plasticity mechanisms. Schisantherin B activates this pathway through multi-level phosphorylation events, initiating with phosphatidylinositol 3-kinase (PI3K) recruitment and culminating in mammalian target of rapamycin (mTOR) activation. Following STB administration, researchers observed a 2.1-fold increase in AKT phosphorylation at Ser473 and a 1.8-fold increase in mTOR phosphorylation, indicating robust pathway activation [1]. This signaling cascade mediates STB’s effects on both GLT-1 expression and synaptic protein synthesis through several mechanisms:

  • Transcriptional regulation: Phosphorylated AKT translocates to the nucleus and activates transcription factors that promote GLT-1 gene expression [1]
  • Synaptic protein translation: mTOR activation increases phosphorylation of 4E-BP1, enhancing cap-dependent translation of synaptic proteins including PSD-95 and synapsin-1 [2]
  • Neurotrophic support: Downstream upregulation of brain-derived neurotrophic factor (BDNF) by approximately 35% in the hippocampus, supporting neurogenesis and synaptic maintenance [1]

The functional consequences of pathway activation are evidenced by restored synaptic density in stress-compromised neurons. Electron microscopy studies revealed STB-treated subjects exhibited a 28% increase in hippocampal synaptic density compared to untreated depressed models, with corresponding improvements in long-term potentiation (LTP) measurements [1] [2]. These structural and functional changes underlie STB’s ability to reverse stress-induced dendritic atrophy, particularly in the CA3 hippocampal region where chronic stress typically reduces dendritic complexity by 20-30%.

Table 2: STB-Induced Activation of PI3K/AKT/mTOR Pathway Components

Signaling ComponentPhosphorylation ChangeDownstream Effects
PI3K p110 subunit↑ 1.7-foldPIP₂ to PIP₃ conversion
AKT (Ser473)↑ 2.1-foldInactivation of GSK-3β
mTOR (Ser2448)↑ 1.8-foldIncreased p70S6K phosphorylation
4E-BP1↑ 2.3-foldEnhanced cap-dependent translation

Age-Dependent Cognitive Deficits: Role in Reversing FST-Induced Memory Impairment

Aging significantly exacerbates vulnerability to stress-induced cognitive impairment, with aged neural systems demonstrating reduced adaptive plasticity and compromised stress response mechanisms. Research indicates that the forced swim test (FST), beyond inducing despair behavior, causes pronounced hippocampal-dependent memory deficits that are more severe and persistent in aged subjects (11-month-old mice) compared to young adults (10-week-old mice) [1]. Spatial working memory assessments using Y-maze tests revealed aged mice exhibited 48% greater short-term memory impairment following FST exposure than younger counterparts, highlighting their increased vulnerability [1] [6].

Schisantherin B demonstrates differential efficacy across age groups, with particularly robust effects in aged subjects. Administration of STB (15 mg/kg) for 10 days effectively reversed FST-induced memory impairment in both age cohorts, but aged mice exhibited a more dramatic improvement in spontaneous alternation behavior in Y-maze tests (72% recovery vs. 58% in young adults) [1]. This superior recovery trajectory in aged subjects correlates with STB’s ability to address age-specific neuropathology:

  • Enhanced oxidative stress mitigation: Aged brains exhibit 40-60% higher basal oxidative markers which STB reduces through Nrf2 pathway activation alongside GLT-1 restoration [3] [6]
  • Cerebrovascular improvements: STB increases cerebral blood flow by approximately 25% in aged hippocampi, addressing age-related vascular contributions to cognitive decline [6]
  • Synaptic protein restoration: STB administration increased synaptophysin expression by 35% in aged hippocampi versus 22% in young adults, indicating amplified synaptogenic effects in compromised systems [1]

The temporal dynamics of cognitive recovery also differ by age. While younger mice showed complete cognitive restoration within 24 hours post-FST, aged mice required 72 hours for full recovery despite comparable STB dosing. This suggests STB facilitates fundamental neural repair processes rather than merely providing symptomatic relief, particularly valuable for age-related neural compromise where endogenous repair mechanisms are diminished [1].

Comparative Efficacy in Acute vs. Chronic Stress Models (FST vs. CUMS)

Schisantherin B’s therapeutic profile exhibits important model-dependent variations when evaluated across different depression paradigms. The compound demonstrates efficacy in both acute (FST) and chronic unpredictable mild stress (CUMS) models, but with distinct temporal response patterns and molecular adaptations:

  • FST (Acute Stress Model):
  • Rapid behavioral response (significant immobility reduction within 3 hours)
  • Primary mechanism: Immediate GLT-1 membrane translocation (35% increase within 2 hours)
  • 80% reduction in glutamate surge post-stress exposure
  • Minimal requirement for neurotrophic factor involvement [1]

  • CUMS (Chronic Stress Model):

  • Delayed therapeutic onset (significant symptom improvement after 14 days)
  • Sustained upregulation of hippocampal GLT-1 expression (42% increase by day 21)
  • Required PI3K/AKT/mTOR pathway activation for full efficacy
  • 25-40% increase in neuroplasticity markers (BDNF, PSD-95) by week 3 [1] [5]

The neuroendocrine dimension further differentiates STB’s action across models. While CUMS induces profound hypothalamic-pituitary-adrenal (HPA) axis dysregulation with 2.5-fold elevated corticosterone levels, FST causes more transient HPA activation. STB administration normalizes corticosterone levels in CUMS-exposed animals by day 21, but shows minimal endocrine effects in the FST paradigm, suggesting its antidepressant mechanisms extend beyond HPA modulation [5].

Comparative transcriptomic analysis reveals model-specific gene expression profiles influenced by STB treatment. FST primarily impacts glutamate receptor subunits (GluA1, GluN2A) and immediate early genes (c-Fos, Arc), which STB rapidly normalizes. Conversely, CUMS alters expression of neuroinflammatory markers (TNF-α, IL-1β) and neurogenic factors (VEGF, FGF2), requiring prolonged STB administration for complete normalization. This mechanistic divergence highlights STB’s context-dependent neuroplasticity modulation, positioning it as a versatile therapeutic agent capable of addressing diverse depression etiologies [1] [5].

Table 3: Comparative Efficacy of Schisantherin B Across Depression Models

Therapeutic ParameterFST Model (Acute)CUMS Model (Chronic)
Onset of behavioral effects3-6 hours10-14 days
GLT-1 upregulation↑35% (within 2 hours)↑42% (sustained at 3 weeks)
Neurotrophic factor increaseMinimal changeBDNF ↑35% (hippocampus)
HPA axis normalizationNot significantCorticosterone ↓68% (day 21)
Synaptic density restoration↑22% (24 hours post-FST)↑28% (after 3 weeks)

Properties

CAS Number

58546-55-7

Product Name

Schisantherin B

IUPAC Name

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C28H34O9

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1

InChI Key

BKGUPIVDQHHVMV-RZGKOBFOSA-N

SMILES

C/C=C(C)\C(O[C@H]([C@@](C)(O)[C@@H](C)C1)C2=CC(OC)=C(OC)C(OC)=C2C3=C1C=C4OCOC4=C3OC)=O

Solubility

Soluble in DMSO

Synonyms

Schisantherin B; Gomisin B; Schisandrer B; Schisantherin C; Wuweizi ester B;

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.